Methyl 2-(1-ethylpiperidin-4-ylidene)acetate
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Overview
Description
Methyl 2-(1-ethylpiperidin-4-ylidene)acetate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It belongs to the class of piperidine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, organic synthesis, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-ethylpiperidin-4-ylidene)acetate typically involves the reaction of 1-ethylpiperidine with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethylpiperidin-4-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(1-ethylpiperidin-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-ethylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(1-ethylpiperidin-4-ylidene)acetate can be compared with other similar compounds, such as:
Methyl 2-(1-methylpiperidin-4-ylidene)acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Biological Activity
Methyl 2-(1-ethylpiperidin-4-ylidene)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an ethyl group and a methylene acetate moiety. Its molecular formula is C12H19NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure of this compound positions it as a scaffold for the development of pharmaceutical agents.
Biological Activities
Research indicates that compounds containing piperidine structures often exhibit significant biological activity. This compound may possess several pharmacological properties:
- Antihistaminic Activity : Similar compounds have been studied for their ability to act as histamine receptor antagonists, which could be beneficial in treating allergic reactions and conditions like asthma.
- Anticancer Potential : Piperidine derivatives have shown promise in cancer therapy. For instance, related compounds have been observed to induce apoptosis in cancer cell lines, suggesting that this compound might also exhibit cytotoxic effects against tumors .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit AChE or act on histamine receptors to exert its pharmacological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other piperidine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate | Structure | Antihistaminic |
N-Methylpiperidine | Structure | CNS activity |
Ketotifen | Structure | Antiallergic |
This table highlights that while other compounds share structural similarities, the specific ethyl substitution on the piperidine ring in this compound may confer distinct pharmacological properties warranting further investigation.
Case Studies and Research Findings
Recent studies have explored the biological activities of various piperidine derivatives:
- Cancer Therapy : A study demonstrated that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound could be a candidate for further development in oncology.
- Neurodegenerative Diseases : Research into similar compounds has revealed potential neuroprotective effects through inhibition of cholinesterase enzymes, which are crucial in managing Alzheimer's disease symptoms .
- Histamine Receptor Antagonism : Investigations into antihistaminic activities indicate that compounds like this compound could be beneficial in treating allergic conditions by blocking histamine receptors effectively.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(1-ethylpiperidin-4-ylidene)acetate |
InChI |
InChI=1S/C10H17NO2/c1-3-11-6-4-9(5-7-11)8-10(12)13-2/h8H,3-7H2,1-2H3 |
InChI Key |
KQRQWKBYVDYIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
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